Disperse Red 73: A Technical Guide for Researchers
Disperse Red 73: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Toxicological Profile of a Widely Used Azo Dye
Disperse Red 73, a monoazo dye belonging to the disperse class of colorants, is characterized by its vibrant red hue and its application in the dyeing of synthetic fibers. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical properties, alongside its biological interactions, is crucial for assessing its potential applications and toxicological risks. This technical guide provides a comprehensive overview of Disperse Red 73, summarizing its key characteristics, outlining experimental methodologies, and exploring its known biological effects.
Chemical Identity and Physicochemical Properties
Disperse Red 73, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a complex organic molecule. Its core structure consists of two substituted benzene rings linked by an azo bridge (–N=N–). The presence of cyano (–C≡N) and nitro (–NO₂) functional groups significantly influences its chemical reactivity and physical properties.
A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers of Disperse Red 73
| Identifier | Value |
| IUPAC Name | 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile |
| CAS Number | 16889-10-4[1][2] |
| Molecular Formula | C₁₈H₁₆N₆O₂[1][2][3][4] |
| Molecular Weight | 348.36 g/mol [1][2][3][4] |
| C.I. Number | 11116[1] |
Table 2: Physicochemical Properties of Disperse Red 73
| Property | Value |
| Appearance | Dark red powder[1][5] |
| Melting Point | 149-150 °C[6] |
| Boiling Point (Predicted) | 614.2 ± 55.0 °C[6] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³[4][6] |
| Solubility | Soluble in ethanol, acetone, and benzene[1][5][7]; Insoluble in water[7] |
| LogP | 3.67 at 25°C[6] |
| λmax | Not explicitly found for Disperse Red 73, but related compounds show absorbance in the visible region. |
Chemical Synthesis
The primary manufacturing method for Disperse Red 73 is through a well-established two-step process involving diazotization followed by azo coupling.[1][2][7]
Experimental Protocol: Laboratory Scale Synthesis
While a specific, detailed industrial protocol is proprietary, a plausible laboratory-scale synthesis can be extrapolated from general procedures for azo dye synthesis.
Materials:
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2-Cyano-4-nitroaniline
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N-ethyl-N-cyanoethylaniline
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Ice
-
Urea
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization:
-
Dissolve a molar equivalent of 2-Cyano-4-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Any excess nitrous acid can be quenched by the careful addition of a small amount of urea.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent and cool to 0-5°C.
-
Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.
-
Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.
-
Continue stirring for several hours until the reaction is complete, indicated by the formation of a colored precipitate.
-
-
Isolation and Purification:
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Collect the precipitated Disperse Red 73 by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified dye.
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Dry the final product in a vacuum oven.
-
Analytical Characterization
The identity and purity of synthesized Disperse Red 73 can be confirmed using various analytical techniques.
Table 3: Analytical Methods for Disperse Red 73
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| UV-Visible Spectroscopy | Confirmation of the chromophoric system and quantification. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -C≡N, -NO₂, -N=N-). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
A general reverse-phase HPLC method can be adapted for the analysis of Disperse Red 73.
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: Water (with 0.1% formic acid or phosphoric acid)
-
Solvent B: Acetonitrile (with 0.1% formic acid or phosphoric acid)
Procedure:
-
Prepare a standard stock solution of Disperse Red 73 of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.
-
Set the HPLC parameters, including the gradient program, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).
-
Set the detector to monitor at the wavelength of maximum absorbance (λmax) of Disperse Red 73 in the chosen mobile phase.
-
Inject the standards and the sample, and record the chromatograms.
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Quantify the amount of Disperse Red 73 in the sample by comparing its peak area to the calibration curve generated from the standards.
Toxicological and Biological Profile
The presence of nitro and cyano groups, as well as the azo linkage, raises toxicological concerns for Disperse Red 73 and other azo dyes. The reductive cleavage of the azo bond, which can occur through the action of azoreductase enzymes present in the liver and gut microbiota, can lead to the formation of potentially carcinogenic aromatic amines.
A study on the effects of Disperse Red 73 on the early life stages of zebrafish (Danio rerio) revealed significant biochemical alterations at environmentally realistic concentrations. These included impacts on:
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Antioxidant Defense System: Alterations in the activity of antioxidant enzymes such as Glutathione S-transferase and Catalase were observed.
-
Neurotransmission: The activity of acetylcholinesterase, a key enzyme in the nervous system, was affected.
-
Energy Metabolism: Changes in parameters related to energy availability and consumption were noted.
These findings suggest that Disperse Red 73 can induce oxidative stress and neurotoxicity.
Genotoxicity
Studies on other disperse azo dyes have indicated potential genotoxic effects. While specific data for Disperse Red 73 is limited, the chemical class is known to have the potential to cause DNA damage, which is a critical consideration for any compound being evaluated for pharmaceutical applications.
Signaling Pathways
Currently, there is a lack of specific research detailing the interaction of Disperse Red 73 with particular signaling pathways in the context of drug development. The observed toxicological effects, such as the induction of oxidative stress, suggest potential interference with pathways sensitive to redox state, such as the Nrf2 and NF-κB pathways. However, further investigation is required to elucidate the precise molecular mechanisms of action. The structural motifs of Disperse Red 73, including the nitro and cyano groups, are known to be biologically active and could potentially interact with various enzymatic and receptor systems.
Conclusion
Disperse Red 73 is a well-characterized azo dye with established chemical and physical properties. While its primary application is in the textile industry, its biological activity, particularly its potential to induce oxidative stress and neurotoxicity, warrants careful consideration by researchers in the fields of toxicology and drug development. The provided experimental frameworks for synthesis and analysis can serve as a starting point for further investigation. A significant knowledge gap remains regarding its specific interactions with cellular signaling pathways, highlighting a critical area for future research to fully understand its pharmacological and toxicological profile.
References
- 1. Benzonitrile, 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]
- 2. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro- | SIELC Technologies [sielc.com]
- 4. Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro- | 12223-39-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
